4-(4-prop-2-enoyloxybutoxy)benzoic Acid
Overview
Description
4-(4-prop-2-enoyloxybutoxy)benzoic Acid is an organic compound with the molecular formula C14H16O5. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-(4-prop-2-enoyloxybutoxy) group. This compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid typically involves the esterification of benzoic acid with 4-(4-prop-2-enoyloxy)butanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-prop-2-enoyloxybutoxy)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Oxidation: Formation of this compound derivatives with carboxylic acid or ketone functional groups.
Reduction: Formation of 4-(4-prop-2-enoyloxybutoxy)benzoic alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(4-prop-2-enoyloxybutoxy)benzoic Acid has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 4-(4-prop-2-enoyloxy)butanol, which may interact with cellular enzymes and receptors. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
- 4-(4-acryloyloxybutoxy)benzoic Acid
- 4-(4-acryloyloxy)butyloxybenzoic Acid
- 4-(4-acryloxybutoxy)benzoic Acid
Comparison: 4-(4-prop-2-enoyloxybutoxy)benzoic Acid is unique due to its specific ester linkage and the presence of the prop-2-enoyloxy group. This structural feature imparts distinct chemical and physical properties, such as enhanced reactivity and solubility, compared to similar compounds. Additionally, its ability to form stable complexes with various drugs makes it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
4-(4-prop-2-enoyloxybutoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-13(15)19-10-4-3-9-18-12-7-5-11(6-8-12)14(16)17/h2,5-8H,1,3-4,9-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWYHNHRVUSVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452706 | |
Record name | 4-(4-acryloxybutoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69260-42-0 | |
Record name | 4-(4-acryloxybutoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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